molecular formula C8H12O2 B13328020 Methyl spiro[2.3]hexane-4-carboxylate

Methyl spiro[2.3]hexane-4-carboxylate

Cat. No.: B13328020
M. Wt: 140.18 g/mol
InChI Key: MVAFJBRLDZTGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl spiro[23]hexane-4-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[2.3]hexane-4-carboxylate typically involves the cycloaddition of methylenecyclopropanes (MCPs) with various reagents. One notable method includes the use of a polypyridyl iridium (III) catalyst under visible-light-induced conditions to promote the intramolecular [2 + 2] cycloaddition, resulting in the formation of the spirocyclic framework . This method is advantageous due to its mild reaction conditions and good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[2.3]hexane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl spiro[2.3]hexane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl spiro[2.3]hexane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl spiro[23]hexane-4-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl spiro[2.3]hexane-6-carboxylate

InChI

InChI=1S/C8H12O2/c1-10-7(9)6-2-3-8(6)4-5-8/h6H,2-5H2,1H3

InChI Key

MVAFJBRLDZTGNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC12CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.